2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride 2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2197055-62-0
VCID: VC6268259
InChI: InChI=1S/C8H7F2NO2.ClH/c9-8(10)5-2-1-3-11-6(5)4-7(12)13;/h1-3,8H,4H2,(H,12,13);1H
SMILES: C1=CC(=C(N=C1)CC(=O)O)C(F)F.Cl
Molecular Formula: C8H8ClF2NO2
Molecular Weight: 223.6

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride

CAS No.: 2197055-62-0

Cat. No.: VC6268259

Molecular Formula: C8H8ClF2NO2

Molecular Weight: 223.6

* For research use only. Not for human or veterinary use.

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride - 2197055-62-0

Specification

CAS No. 2197055-62-0
Molecular Formula C8H8ClF2NO2
Molecular Weight 223.6
IUPAC Name 2-[3-(difluoromethyl)pyridin-2-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C8H7F2NO2.ClH/c9-8(10)5-2-1-3-11-6(5)4-7(12)13;/h1-3,8H,4H2,(H,12,13);1H
Standard InChI Key FHKRXCTYFWLYBS-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)CC(=O)O)C(F)F.Cl

Introduction

Synthetic Methodologies

Key Synthetic Routes

The synthesis of difluoromethyl-substituted pyridines often begins with 2,2-difluoroacetic anhydride, a cost-effective starting material that avoids hazardous fluorinating agents like DAST (diethylaminosulfur trifluoride) . While direct literature on the target compound’s synthesis is limited, analogous pathways for related structures provide a framework:

  • Cyclization Strategies: A five-step, two-pot procedure developed for 4-(difluoromethyl)pyridin-2-amine involves condensation of ethyl vinyl ether with 2,2-difluoroacetic anhydride, followed by cyclization with hydroxylamine derivatives . Adapting this approach, the acetic acid moiety could be introduced via nucleophilic substitution or coupling reactions post-cyclization.

  • Functionalization of Pyridine Intermediates: Late-stage functionalization using chloro- or iodo-pyridine precursors enables the installation of the difluoromethyl group. For example, copper-mediated difluoromethylation of aryl halides with TMSCF₂H (trimethylsilyl difluoromethide) has been reported , though scalability remains a challenge.

Optimization for Scalability

Critical advancements in large-scale production include:

Physicochemical Properties

The compound’s structure imparts distinct characteristics critical for drug development:

PropertyValue/DescriptionSource
Molecular FormulaC₈H₈ClF₂NO₂Calculated
Molecular Weight223.60 g/molCalculated
SolubilityHigh aqueous solubility due to hydrochloride saltInferred
StabilityStable under ambient conditionsInferred

Spectroscopic Data:

  • ¹H NMR: Peaks corresponding to the pyridine ring (δ 7.5–8.5 ppm), difluoromethyl group (δ 5.5–6.5 ppm as a triplet), and acetic acid moiety (δ 3.0–3.5 ppm) .

  • ¹⁹F NMR: A characteristic doublet near δ -120 ppm for the CF₂H group .

Applications in Drug Discovery

Prodrug Development

The acetic acid group facilitates prodrug design via esterification or amidation, enhancing bioavailability. For example, ester prodrugs of related compounds demonstrate improved membrane permeability and sustained release profiles .

Comparative Analysis with Analogues

CompoundStructural DifferencesBioactivity
4-(Difluoromethyl)pyridin-2-amineDifluoromethyl at 4-position; lacks acetic acidmTOR/PI3K inhibition
2-FluoropyridineSingle fluorine at 2-positionLower metabolic stability
3-(Trifluoromethyl)pyridineTrifluoromethyl at 3-positionEnhanced lipophilicity

The target compound’s acetic acid moiety confers dual functionality: (i) hydrogen bonding with target proteins and (ii) derivatization potential for prodrugs.

Challenges and Future Directions

  • Synthetic Accessibility: Scalable routes require optimization to avoid expensive intermediates like 2-chloro-4-iodopyridine .

  • Biological Profiling: Detailed in vitro and in vivo studies are needed to elucidate pharmacokinetics and toxicity.

  • Computational Modeling: Molecular dynamics simulations could predict binding modes and guide structural modifications.

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